2,3,5-Trichlorobenzonitrile

Übersicht

Beschreibung

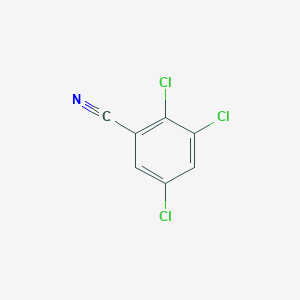

2,3,5-Trichlorobenzonitrile: is an organic compound with the molecular formula C7H2Cl3N . It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Sandmeyer Reaction: One common method for synthesizing 2,3,5-Trichlorobenzonitrile involves the Sandmeyer reaction.

Bromination and Cyanation: Another method involves the bromination of 1,3,5-trichlorobenzene to form 2-bromo-1,3,5-trichlorobenzene, which is then reacted with a cyaniding reagent in a dipolar aprotic solvent to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2,3,5-Trichlorobenzonitrile can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the nitrile group.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used. For example, reaction with sodium methoxide yields 2,3,5-trimethoxybenzonitrile.

Reduction Reactions: Reduction of the nitrile group results in 2,3,5-trichlorobenzylamine.

Wissenschaftliche Forschungsanwendungen

Herbicide Development

One of the primary applications of TCBN is in the development of herbicides. Research has demonstrated that TCBN exhibits phytotoxic properties that can effectively inhibit the growth of various plant species. A study evaluated thirty substituted benzonitriles, including TCBN, for their herbicidal activity. The findings indicated that TCBN was as effective as or more effective than other known herbicides like 2,6-dichlorobenzonitrile (dichlobenil) .

Case Study: Phytotoxicity Evaluation

- Objective: Assess the efficacy of TCBN against common weeds.

- Methodology: Application of TCBN at equimolar rates in nutrient solutions.

- Results: Significant inhibition of root and shoot growth in treated plants compared to control groups.

| Compound | Activity Level |

|---|---|

| 2,3,5-Trichlorobenzonitrile | High |

| 2,6-Dichlorobenzonitrile | Moderate |

| 2-Bromo-6-chlorobenzonitrile | Moderate |

Synthesis of Chemical Intermediates

TCBN serves as a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It plays a crucial role in producing dye intermediates and other fine chemicals.

Applications in Organic Synthesis

- Dyes: Utilized as a precursor for synthesizing colorants used in textiles.

- Pharmaceuticals: Involved in the synthesis of anti-malarial drugs and other therapeutic agents.

Environmental Impact Studies

Given its widespread use, studies have been conducted to evaluate the environmental impact and toxicity of TCBN. Research indicates that while TCBN is effective as a herbicide, its persistence in the environment raises concerns regarding potential ecological risks .

Toxicological Profile

- Persistence: TCBN has shown resistance to degradation, leading to accumulation in soil.

- Ecotoxicity: Studies suggest potential adverse effects on non-target plant species and aquatic organisms.

Regulatory Considerations

The use of TCBN is subject to regulatory scrutiny due to its chemical nature. Compliance with environmental regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is essential for manufacturers and users .

Key Regulatory Aspects

- Risk Assessment: Evaluation of human health and environmental risks associated with TCBN use.

- Labeling Requirements: Clear communication of hazards related to TCBN handling.

Wirkmechanismus

The mechanism of action of 2,3,5-Trichlorobenzonitrile involves its interaction with specific molecular targets. In chemical reactions, the nitrile group acts as an electrophile, facilitating nucleophilic attack. The chlorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzonitrile: This compound has a single chlorine atom on the benzene ring and is less reactive compared to 2,3,5-Trichlorobenzonitrile.

3,4,5-Trichlorobenzonitrile: Another trichlorinated benzonitrile with chlorine atoms at different positions, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for specialized applications in research and industry.

Biologische Aktivität

2,3,5-Trichlorobenzonitrile (TCBN) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and environmental impact. Understanding its biological properties is crucial for assessing its risks and benefits in various applications, including agriculture and industrial processes. This article reviews the biological activity of TCBN, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and is characterized by three chlorine substituents on the benzene ring. Its structure can influence its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 202.46 g/mol |

| Melting Point | 74-76 °C |

| Boiling Point | 295 °C |

| Solubility in Water | Low |

Toxicological Studies

TCBN exhibits significant toxicological effects, primarily due to its chlorinated structure. Studies have indicated that TCBN can be harmful if ingested or if it comes into contact with skin. The compound has been classified with the following hazard statements:

Research has suggested that TCBN may interfere with various biological pathways:

- Enzyme Inhibition : TCBN has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to toxic accumulation of substrates.

- Cellular Toxicity : In vitro studies indicate that TCBN can induce cytotoxic effects in mammalian cell lines, leading to apoptosis or necrosis depending on the concentration .

Case Study 1: Aquatic Toxicity

A study investigating the effects of TCBN on aquatic organisms found that exposure led to significant mortality rates in fish species. The study highlighted the compound's bioaccumulation potential and its impact on aquatic ecosystems .

Case Study 2: Agricultural Impact

In agricultural settings, TCBN was tested as a potential herbicide. Results indicated that while it effectively inhibited weed growth, non-target plant species also exhibited phytotoxicity at certain concentrations. This raises concerns about its use in crop management due to potential ecological impacts .

Persistence and Bioaccumulation

TCBN is classified as persistent in the environment, with studies indicating low degradation rates under natural conditions. Its bioaccumulation factor (BAF) suggests a significant risk for organisms at higher trophic levels.

Regulatory Status

Due to its toxicological profile and environmental persistence, TCBN is subject to regulatory scrutiny in several countries. Monitoring programs have been established to assess its presence in environmental samples, particularly in water bodies affected by agricultural runoff .

Eigenschaften

IUPAC Name |

2,3,5-trichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDWDMLGGFMMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600067 | |

| Record name | 2,3,5-Trichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-02-6 | |

| Record name | 2,3,5-Trichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.